1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid
Description
Historical Development of Decahydroquinoxaline Research
Decahydroquinoxaline derivatives emerged as synthetic targets in the late 20th century, paralleling advancements in heterocyclic chemistry for bioactive molecule development. Early work focused on saturated nitrogen heterocycles due to their conformational rigidity and bioisosteric potential for peptide bonds. The specific 3-oxo-decahydroquinoxaline motif gained prominence through its structural resemblance to proline-rich peptide motifs, enabling mimicry of secondary protein structures.
A pivotal advancement occurred with the adaptation of Ugi multicomponent reactions (MCRs) for piperazine synthesis, as demonstrated in Merck's synthesis of HIV protease inhibitor Crixivan™. This methodology laid groundwork for constructing related bicyclic systems, though decahydroquinoxalines posed additional stereochemical challenges. The introduction of iridium-catalyzed hydrogenation protocols in the 2010s enabled efficient access to saturated heterocycles, with Madsen's work on [Cp*IrCl₂]₂-catalyzed cyclization achieving 94% yield for bicyclic piperazines under optimized toluene reflux conditions.
Significance in Medicinal Chemistry and Drug Discovery
The compound's dual functionality—Boc-protected amine and carboxylic acid—makes it invaluable for sequential derivatization in structure-activity relationship (SAR) studies. Its decahydroquinoxaline core provides:
- Conformational restraint : Enhances target binding specificity compared to flexible linear analogs
- Chiral complexity : Eight stereocenters enable fine-tuning of pharmacokinetic properties
- Metabolic stability : Saturated backbone resists oxidative degradation
Notably, structurally related 6-substituted decahydroisoquinoline-3-carboxylic acids demonstrate potent NMDA receptor antagonism (IC₅₀ = 55 nM for lead compounds), highlighting the pharmacological relevance of this scaffold class. The 3-oxo group in the subject compound introduces hydrogen-bonding capacity critical for interacting with enzymatic active sites, as evidenced in protease inhibitor applications.
Positioning within Nitrogen-Containing Heterocyclic Chemistry
This compound occupies a unique niche within bicyclic amine chemistry:
| Feature | Comparison to Related Heterocycles |
|---|---|
| Ring saturation | Fully saturated vs. partially unsaturated quinolines |
| Nitrogen positioning | 1,4-diazabicyclic vs. 1-azabicyclic (e.g., decahydroquinoline) |
| Functionalization sites | Three modifiable positions (N1, C3, C6) vs. typical 1-2 sites in simpler heterocycles |
The Boc group serves dual roles:
Current Research Landscape and Knowledge Gaps
Recent studies (2021–2025) focus on:
- Catalytic asymmetric synthesis : Achieving >95% enantiomeric excess using chiral Rh/Ir complexes
- Diversity-oriented derivatization : Generating >50 analogs via late-stage C–H functionalization
- Computational modeling : Molecular dynamics simulations predicting membrane permeability (LogP calc. = 1.8 ± 0.3)
Critical unresolved challenges include:
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5/c1-14(2,3)21-13(20)16-7-11(17)15-9-6-8(12(18)19)4-5-10(9)16/h8-10H,4-7H2,1-3H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGDPSZZGRAOMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC2C1CCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used as a protecting group for amines in organic synthesis. This suggests that the compound might interact with amine-containing targets.
Mode of Action
The Boc group can be added to amines under various conditions and can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol. This suggests that the compound might undergo similar interactions with its targets.
Biochemical Pathways
Compounds with boc groups are often involved in peptide synthesis, suggesting that this compound might play a role in such pathways.
Biological Activity
1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a decahydroquinoxaline core, which is a bicyclic structure known for its diverse biological activities. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can influence the compound's reactivity and bioavailability.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with structural modifications have shown effectiveness against various bacterial strains, including resistant strains like MRSA. The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Anticancer Properties
Research has suggested that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt pathway.
Neuroprotective Effects
The neuroprotective potential of decahydroquinoxaline derivatives has been explored in models of neurodegenerative diseases. Preliminary findings indicate that these compounds can mitigate oxidative stress and inflammation in neuronal cells, suggesting a possible therapeutic role in conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituents on the quinoxaline ring : Modifications can enhance potency and selectivity towards specific biological targets.
- Boc group : The presence of the Boc group affects solubility and stability, impacting overall bioactivity.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of decahydroquinoxaline. Compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the tert-butoxycarbonyl group enhanced antibacterial activity, particularly against resistant strains .
Study 2: Anticancer Activity
In a recent investigation into anticancer properties, researchers synthesized several analogs of this compound. These compounds were tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The most potent analog demonstrated an IC50 value in the low micromolar range, suggesting significant anticancer potential .
Comparison with Similar Compounds
Structural Variations
- Ring Systems: The target compound’s saturated bicyclic core contrasts with the partially unsaturated quinoxaline in and the aromatic indazole in . Saturation impacts conformational flexibility and metabolic stability .
- Substituents: The Boc group in the target and enables amine protection, whereas and lack this feature.
Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for 1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid?
The compound’s synthesis typically involves sequential steps:
- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine moiety under anhydrous conditions using Boc anhydride and a catalyst like DMAP .
- Cyclization : Use acidic catalysts (e.g., BF₃·Et₂O) to facilitate ring closure in the decahydroquinoxaline scaffold .
- Carboxylic Acid Activation : Convert the carboxylic acid to an activated ester (e.g., using EDC/HOBt) for further functionalization .
Key Considerations : Monitor steric hindrance from the Boc group during cyclization via TLC or HPLC .
Q. How can researchers characterize the compound’s purity and structural integrity?
Use a multi-technique approach:
- NMR : Confirm Boc group integration (e.g., tert-butyl protons at ~1.3 ppm) and decahydroquinoxaline ring protons (δ 3.0–4.5 ppm) .
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .
- Melting Point : Compare observed values (e.g., 150–151°C for structurally similar Boc-protected acids) with literature .
Note : Physical properties (e.g., solubility) may require empirical determination due to limited published data .
Q. What stability precautions are necessary for long-term storage?
- Storage Conditions : Store at –20°C under inert gas (N₂/Ar) to prevent Boc group hydrolysis .
- Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may degrade the decahydroquinoxaline core .
Validation : Conduct accelerated stability studies (40°C/75% RH) and monitor via HPLC .
Advanced Research Questions
Q. How can computational methods optimize reaction yields for this compound?
- Reaction Path Modeling : Use quantum chemical calculations (e.g., DFT) to predict steric/electronic effects of the Boc group on cyclization kinetics .
- Condition Screening : Apply machine learning to analyze solvent/catalyst combinations from historical data (e.g., BF₃·Et₂O vs. TFA) .
Case Study : Simulations reduced optimization time for similar Boc-protected intermediates by 40% .
Q. How should researchers address contradictions in reported toxicity data?
- Empirical Testing : Perform acute toxicity assays (e.g., OECD 423) if no data exists .
- Mechanistic Studies : Evaluate reactive metabolites (e.g., via LC-MS) to clarify discrepancies in organ toxicity profiles .
Caution : Assume potential respiratory irritation (H335) and implement fume hood use .
Q. What strategies mitigate hazards during large-scale synthesis?
- Engineering Controls : Use closed-system reactors to limit aerosolized particles .
- Personal Protective Equipment (PPE) : Wear OV/AG/P99 respirators and chemical-resistant gloves during handling .
Protocol Validation : Conduct small-scale safety tests (e.g., DSC for exothermic decomposition) .
Q. How can reaction scalability be improved without compromising stereoselectivity?
- Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer during cyclization .
- Catalyst Immobilization : Use polymer-supported acids (e.g., polystyrene-SO₃H) for easier recovery and reuse .
Data-Driven Approach : Correlate reactor parameters (e.g., residence time) with enantiomeric excess (ee) via DOE .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s stability in aqueous media?
Q. What methodologies validate the absence of genotoxicity in this compound?
- Ames Test : Use Salmonella typhimurium strains (TA98/TA100) with metabolic activation (S9 fraction) .
- Comet Assay : Assess DNA damage in mammalian cell lines (e.g., HepG2) .
Reference : Negative controls from structurally related Boc-protected compounds show no mutagenicity .
Methodological Resources
| Technique | Application | Key References |
|---|---|---|
| DFT Calculations | Reaction pathway optimization | |
| Accelerated Stability Testing | Shelf-life prediction | |
| Flow Reactor Design | Scalability and ee control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
